An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 3-(hydroxymethyl)-2-nitrobenzoate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 3-(hydroxymethyl)-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(hydroxymethyl)-2-nitrobenzoate is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. As with any novel or complex molecule, definitive structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for this purpose, providing detailed information about the chemical environment of each proton and carbon atom within a molecule. This guide offers a comprehensive analysis of the expected ¹H and ¹³C NMR chemical shifts for Methyl 3-(hydroxymethyl)-2-nitrobenzoate. In the absence of direct experimental data in publicly available literature, this paper presents a detailed prediction and interpretation based on established NMR principles and data from structurally analogous compounds.
Molecular Structure and Predicted NMR Assignments
The structure of Methyl 3-(hydroxymethyl)-2-nitrobenzoate incorporates a benzene ring with three substituents: a methyl ester group (-COOCH₃), a nitro group (-NO₂), and a hydroxymethyl group (-CH₂OH). The relative positions of these groups significantly influence the electronic environment and, consequently, the NMR chemical shifts of the aromatic protons and carbons.
Caption: Molecular structure of Methyl 3-(hydroxymethyl)-2-nitrobenzoate with atom numbering.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR chemical shifts for Methyl 3-(hydroxymethyl)-2-nitrobenzoate are summarized in the table below. These predictions are derived from the analysis of substituent effects on the chemical shifts of aromatic protons in similar molecules. The nitro group is a strong electron-withdrawing group and will deshield adjacent protons, while the hydroxymethyl and methyl ester groups have more moderate effects.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-6 (Aromatic) | ~ 8.0 - 8.2 | Doublet (d) | 1H |
| H-4 (Aromatic) | ~ 7.8 - 8.0 | Triplet (t) | 1H |
| H-5 (Aromatic) | ~ 7.6 - 7.8 | Doublet (d) | 1H |
| -CH₂OH (Hydroxymethyl) | ~ 4.8 - 5.0 | Singlet (s) | 2H |
| -OCH₃ (Ester) | ~ 3.9 - 4.1 | Singlet (s) | 3H |
| -OH (Alcohol) | Variable | Singlet (s, broad) | 1H |
Rationale for ¹H NMR Chemical Shift Predictions
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Aromatic Protons (H-4, H-5, H-6): The aromatic region of the spectrum is expected to show three distinct signals.
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H-6: This proton is ortho to the electron-withdrawing methyl ester group and meta to the strongly electron-withdrawing nitro group, leading to significant deshielding and a downfield chemical shift.
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H-4: This proton is meta to both the methyl ester and the hydroxymethyl group, and ortho to the nitro group. The strong deshielding effect of the nitro group will result in a downfield shift.
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H-5: This proton is para to the methyl ester group and meta to the nitro group, experiencing the least deshielding among the aromatic protons and thus appearing most upfield in the aromatic region.
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Hydroxymethyl Protons (-CH₂OH): The protons of the hydroxymethyl group are adjacent to the aromatic ring and are expected to appear as a singlet. Their chemical shift is influenced by the neighboring nitro group.
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Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet, characteristic of this functional group.
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Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It will likely appear as a broad singlet.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts are presented below. The loss of symmetry in the benzene ring due to the three different substituents means that all six aromatic carbons will be magnetically inequivalent and should resonate as six distinct signals.[1]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester Carbonyl) | ~ 165 - 167 |
| C-2 (C-NO₂) | ~ 148 - 150 |
| C-1 (C-COOCH₃) | ~ 133 - 135 |
| C-4 | ~ 131 - 133 |
| C-6 | ~ 129 - 131 |
| C-3 (C-CH₂OH) | ~ 127 - 129 |
| C-5 | ~ 124 - 126 |
| -CH₂OH (Hydroxymethyl) | ~ 62 - 65 |
| -OCH₃ (Ester) | ~ 52 - 54 |
Rationale for ¹³C NMR Chemical Shift Predictions
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Carbonyl Carbon (C=O): The carbonyl carbon of the methyl ester group is expected to be the most downfield signal in the spectrum, which is a characteristic feature of this functional group.[1]
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Aromatic Carbons:
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C-2: The carbon atom directly attached to the strongly electron-withdrawing nitro group will be significantly deshielded and appear at a high chemical shift.[2]
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C-1 and C-3: The carbons bearing the methyl ester and hydroxymethyl groups will also be deshielded, with their exact shifts influenced by the combined electronic effects of all substituents.
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C-4, C-5, and C-6: The remaining aromatic carbons will have chemical shifts determined by their position relative to the three substituents. Generally, carbons ortho and para to the electron-withdrawing nitro and ester groups will be more deshielded than the meta carbons.
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Experimental Protocol for NMR Data Acquisition
The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like Methyl 3-(hydroxymethyl)-2-nitrobenzoate.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
1. Sample Preparation:
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Weigh approximately 5-10 mg of solid Methyl 3-(hydroxymethyl)-2-nitrobenzoate.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.[3]
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Ensure the sample is fully dissolved to obtain a homogeneous solution.
2. Instrument Setup and Calibration:
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The NMR spectrometer should be properly tuned and calibrated.
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The instrument is locked onto the deuterium signal of the solvent.
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The sample is shimmed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.[3]
3. Data Acquisition:
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A standard one-dimensional (1D) ¹H NMR experiment is performed. The spectral width should be set to cover the expected range of chemical shifts (typically 0-12 ppm for this type of molecule).
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A 1D ¹³C NMR experiment, often with proton decoupling, is then carried out. The spectral width should be appropriate for the expected carbon chemical shifts (e.g., 0-200 ppm).
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The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.[3]
4. Data Processing:
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The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate the frequency-domain NMR spectrum.
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The spectrum is phased to ensure all peaks are in the correct absorptive mode.
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The baseline of the spectrum is corrected to be flat.
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The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.[3]
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For the ¹H spectrum, the peaks are integrated to determine the relative number of protons giving rise to each signal.
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The multiplicity (e.g., singlet, doublet, triplet) and coupling constants (J-values) of the signals are determined to provide information about neighboring protons.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of Methyl 3-(hydroxymethyl)-2-nitrobenzoate. By understanding the influence of the methyl ester, nitro, and hydroxymethyl substituents on the electronic environment of the molecule, researchers can confidently interpret experimental NMR data for the purpose of structural verification and characterization. The provided experimental protocol offers a robust framework for obtaining high-quality NMR spectra, which is a critical step in the research and development of new chemical entities.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Acta Crystallographica Section E: Structure Reports Online. (2009). Methyl 2-hydroxy-3-nitrobenzoate. PMC. Retrieved from [Link]
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Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
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Brainly. (2023, October 12). Analyze the ¹H and ¹³C NMR spectra of methyl 3-nitrobenzoate. Retrieved from [Link]
